Rilpivirine-d6
Overview
Description
Rilpivirine-d6 is a deuterated form of Rilpivirine, a non-nucleoside reverse transcriptase inhibitor used in the treatment of human immunodeficiency virus type 1 (HIV-1) infections . The deuterium atoms in this compound replace hydrogen atoms, which can enhance the metabolic stability and pharmacokinetic properties of the compound .
Scientific Research Applications
Rilpivirine-d6 has several scientific research applications:
Mechanism of Action
Target of Action
Rilpivirine-d6, like its parent compound Rilpivirine, is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in combination with other antiretrovirals to specifically treat human immunodeficiency virus type 1 (HIV-1) . The primary target of this compound is the reverse transcriptase enzyme of the HIV-1 virus .
Mode of Action
This compound binds to reverse transcriptase, a key enzyme in the life cycle of HIV-1 . This binding results in the blockage of RNA and DNA-dependent DNA polymerase activities, effectively inhibiting HIV-1 replication . The internal conformational flexibility of this compound and the plasticity of its interacting binding site give it a very high potency and reduce the chance of resistance compared to other NNRTIs .
Biochemical Pathways
This compound affects the HIV-1 replication pathway by inhibiting the reverse transcriptase enzyme . This inhibition disrupts the viral life cycle, preventing the conversion of viral RNA into DNA and subsequent integration into the host genome .
Pharmacokinetics
This compound, like Rilpivirine, is predominantly metabolized by CYP3A4 and CYP3A5 to the hydroxylated metabolites . The pharmacokinetics of this compound are expected to be similar to those of Rilpivirine, which has a long elimination half-life with intramuscular administration, reaching 13–28 weeks . This long half-life allows for infrequent dosing, improving patient adherence .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of HIV-1 replication, leading to a decrease in viral load . At high concentrations, Rilpivirine has been observed to cause an anti-adipogenic and pro-inflammatory response pattern .
Action Environment
The action of this compound can be influenced by environmental factors such as the presence of other drugs. Due to cytochrome P450 3A4 enzyme induction or gastric pH increase, Rilpivirine cannot be coadministered with a number of other drugs . Furthermore, Rilpivirine should be used with caution when coadministered with a drug with a known risk for torsade de pointes .
Safety and Hazards
Future Directions
Long-acting cabotegravir plus rilpivirine is a novel alternative to oral antiretrovirals, with the potential to improve adherence and quality of life in people with HIV . Its long half-life suggests the potential for monthly dosing via nonoral routes, with promising early results from studies of a long-acting injectable formulation .
Biochemical Analysis
Biochemical Properties
Rilpivirine-d6, like its parent compound Rilpivirine, interacts with the enzyme reverse transcriptase, a key enzyme in the life cycle of HIV . It binds to reverse transcriptase and blocks RNA and DNA-dependent DNA polymerase activities, inhibiting the replication of HIV .
Cellular Effects
This compound has demonstrated a hepatoprotective effect in several animal models of chronic liver injury . It is related to its antifibrogenic and apoptotic action in hepatic stellate cells . It is also active against both wild-type and NNRTI-resistant strains of HIV due to flexibility at the NNRTI binding site of HIV-1 reverse transcriptase .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to the reverse transcriptase enzyme, thereby blocking the RNA and DNA-dependent DNA polymerase activities . This inhibits the replication of HIV, preventing the virus from multiplying and reducing the viral load in the body .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound exhibits sustained plasma concentrations when administered intramuscularly . The long elimination half-life with intramuscular administration reaches 13–28 weeks for Rilpivirine .
Metabolic Pathways
This compound is predominantly metabolized by CYP3A4 and CYP3A5 to the hydroxylated metabolites . Therefore, it is susceptible to drug-drug interactions with inhibitors, and particularly inducers of these drug-metabolizing enzymes .
Subcellular Localization
The subcellular localization of this compound is not explicitly reported in the literature. Given its function as a reverse transcriptase inhibitor, it is likely to be found in the vicinity of this enzyme, which is located in the cytoplasm and nucleus of the cell where viral replication occurs .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Rilpivirine involves several key steps:
Synthesis of (E)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile hydrochloride: This intermediate is prepared through a reaction involving 4-amino-3,5-dimethylbenzonitrile and acrylonitrile under specific conditions.
Synthesis of 4-((4-chloropyrimidin-2-yl)amino)benzonitrile: This intermediate is synthesized by reacting 4-chloropyrimidine with 4-aminobenzonitrile.
Final Step: The final step involves the reaction between the two intermediates in acetonitrile under reflux conditions.
Industrial Production Methods: Industrial production of Rilpivirine-d6 follows similar synthetic routes but often employs optimized conditions to enhance yield and reduce reaction time. Microwave-promoted methods have been developed to decrease reaction time significantly and improve overall yield .
Chemical Reactions Analysis
Types of Reactions: Rilpivirine-d6 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in an aqueous solution.
Major Products Formed:
Oxidation: Formation of oxidized derivatives.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted derivatives.
Comparison with Similar Compounds
Etravirine: Another non-nucleoside reverse transcriptase inhibitor with a similar mechanism of action.
Efavirenz: An older non-nucleoside reverse transcriptase inhibitor with a different side-effect profile.
Uniqueness of Rilpivirine-d6: this compound offers enhanced metabolic stability and pharmacokinetic properties due to the presence of deuterium atoms. This makes it a valuable compound for pharmacokinetic studies and long-acting formulations .
Properties
IUPAC Name |
4-[[4-[4-[(E)-2-cyanoethenyl]-2,6-bis(trideuteriomethyl)anilino]pyrimidin-2-yl]amino]benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N6/c1-15-12-18(4-3-10-23)13-16(2)21(15)27-20-9-11-25-22(28-20)26-19-7-5-17(14-24)6-8-19/h3-9,11-13H,1-2H3,(H2,25,26,27,28)/b4-3+/i1D3,2D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIBOMRUWOWDFLG-XDMLVRQJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1NC2=NC(=NC=C2)NC3=CC=C(C=C3)C#N)C)C=CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C1=CC(=CC(=C1NC2=NC(=NC=C2)NC3=CC=C(C=C3)C#N)C([2H])([2H])[2H])/C=C/C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10692874 | |
Record name | 4-[(4-{4-[(E)-2-Cyanoethenyl]-2,6-bis[(~2~H_3_)methyl]anilino}pyrimidin-2-yl)amino]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10692874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1312424-26-2 | |
Record name | 4-[(4-{4-[(E)-2-Cyanoethenyl]-2,6-bis[(~2~H_3_)methyl]anilino}pyrimidin-2-yl)amino]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10692874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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